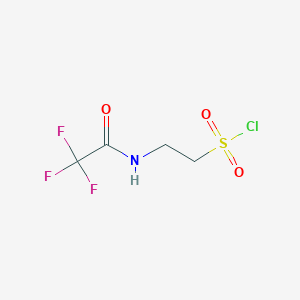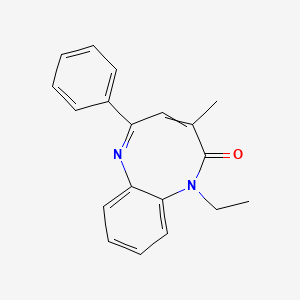
(5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one is a heterocyclic compound that belongs to the benzodiazocin family This compound is characterized by its unique structure, which includes a benzene ring fused with a diazocin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,2-phenylenediamine with orthoesters under solvent-free conditions. This reaction typically employs a catalyst such as silica tungstic acid (STA) to achieve high yields of the desired product . Another method involves the asymmetric transfer hydrogenation of imines and iminiums using a water-soluble catalyst in water, which provides excellent yields and enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and eco-friendly processes. For instance, the use of recyclable catalysts and solvent-free conditions can be advantageous for large-scale production. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst loading can further enhance the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzodiazocin derivatives.
Wissenschaftliche Forschungsanwendungen
(5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one include other benzodiazocin derivatives and related heterocyclic compounds such as chalconesemicarbazone and cyclic amidine sugars .
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
71127-16-7 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-3-21-18-12-8-7-11-16(18)20-17(13-14(2)19(21)22)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
DEANRZBWLAHENO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C(C=C(C1=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


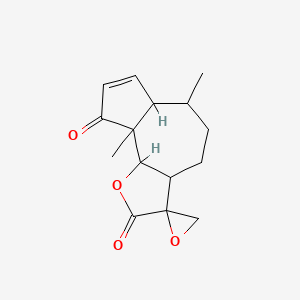

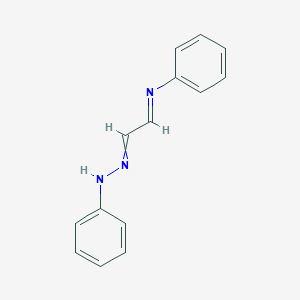
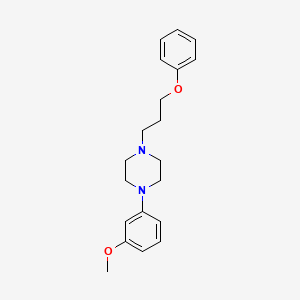

![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)

![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)

![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
